
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that features a bromomethyl group attached to a pyridine ring, along with a hexafluoropropanol moiety. This compound is of interest due to its unique chemical structure, which combines the reactivity of bromomethyl and pyridine groups with the stability and electron-withdrawing properties of hexafluoropropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the bromination of a pyridine derivative followed by the introduction of the hexafluoropropanol group. One common method involves the reaction of 5-methylpyridine with bromine to form 5-(bromomethyl)pyridine. This intermediate is then reacted with hexafluoropropanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides.
Scientific Research Applications
2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hexafluoropropanol moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(5-(Chloromethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Similar structure but with a chloromethyl group instead of bromomethyl.
2-(5-(Methyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Lacks the halogen substituent, affecting its reactivity.
Uniqueness
The presence of the bromomethyl group in 2-(5-(Bromomethyl)pyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol provides unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the hexafluoropropanol moiety imparts unique electronic properties and stability, distinguishing it from other similar compounds .
Properties
CAS No. |
954118-35-5 |
|---|---|
Molecular Formula |
C9H6BrF6NO |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
2-[5-(bromomethyl)pyridin-3-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-2-5-1-6(4-17-3-5)7(18,8(11,12)13)9(14,15)16/h1,3-4,18H,2H2 |
InChI Key |
ZLPPIXSYWRORCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(C(F)(F)F)(C(F)(F)F)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




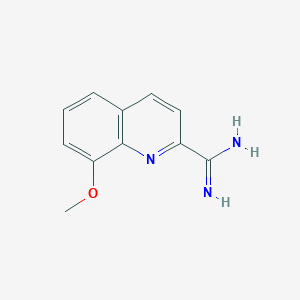
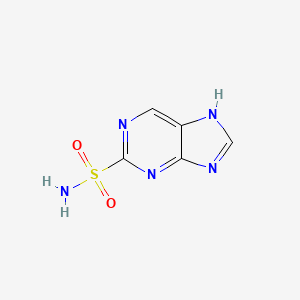
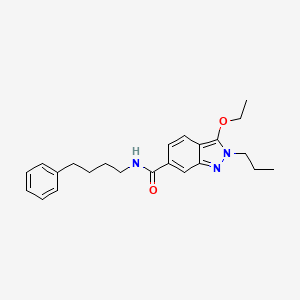

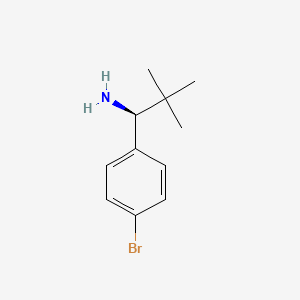
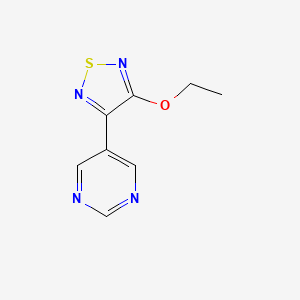
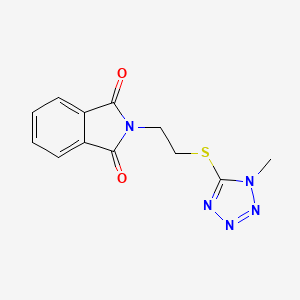

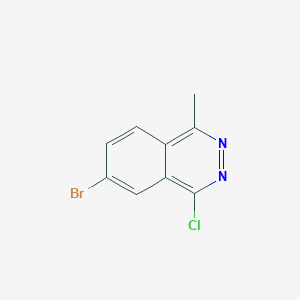

![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)

